Aclimostat

Obesity Metabolic Disease MetAP2 Inhibition

Researchers dissecting MetAP2 metabolic effects from vascular side effects need a tool free of the endothelial toxicity that plagued beloranib. Aclimostat (ZGN-1061) achieves ~25% body weight reduction in DIO mice-comparable to beloranib-while exhibiting lower intracellular accumulation and attenuated pro-thrombotic effects. Phase 2 trials confirmed HbA1c reductions up to 1.0%. • Validated benchmark for MetAP2 metabolic biology • Clinically characterized safety-to-efficacy ratio • ≥98% purity; global shipping available

Molecular Formula C26H42N2O6
Molecular Weight 478.6 g/mol
CAS No. 2082752-83-6
Cat. No. B605151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclimostat
CAS2082752-83-6
SynonymsZGN-1061;  ZGN1061;  ZGN 1061;  Aclimostat
Molecular FormulaC26H42N2O6
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C
InChIInChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1
InChIKeyQJWJPMLDQYEPPW-AUKZVGPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aclimostat: Second-Generation MetAP2 Inhibitor


Aclimostat (also designated ZGN-1061) is a small-molecule methionine aminopeptidase 2 (MetAP2) inhibitor originally developed by Zafgen, Inc. as an investigational therapeutic for obesity and type 2 diabetes mellitus [1]. It is a second-generation, synthetic derivative of the fumagillin class, designed with an improved safety profile compared to its predecessor, beloranib (ZGN-440) [2]. Preclinical studies demonstrated that aclimostat achieves a 25% reduction in body weight in diet-induced obese (DIO) insulin-resistant mice, a result that is statistically comparable to that of beloranib [3]. Its development advanced to Phase 2 clinical trials (NCT03254368) where it demonstrated clinically meaningful improvements in glycemic control and body weight in overweight and obese patients with type 2 diabetes [4].

MetAP2 pathway studies Reported body-weight and glycemic endpoint context in obesity/diabetes research models.
Second-generation fumagillin analog Engineered to reduce endothelial cell proliferation endpoint response relative to beloranib.
Translational research tool Supported by Phase 2 metabolic endpoint data for MetAP2 inhibition studies.

Aclimostat Differentiation from Other MetAP2 Inhibitors


While several MetAP2 inhibitors exist (e.g., beloranib, A-800141, M8891), the pharmacological profile of aclimostat is distinct and defined by a specific optimization goal: to retain the metabolic efficacy of beloranib while mitigating the pro-thrombotic and endothelial toxicity that led to beloranib's discontinuation [1]. This was achieved through deliberate structural modification to alter its cellular pharmacokinetics, resulting in lower intracellular accumulation, a shorter duration of target engagement, and attenuated effects on endothelial cell (EC) proliferation and coagulation proteins [2]. Consequently, aclimostat demonstrates a unique efficacy-to-safety ratio in preclinical and clinical models. Substituting aclimostat with a structurally unrelated MetAP2 inhibitor (e.g., A-800141 with an IC50 of 12 nM for MetAP2 ) or a different fumagillin analog does not replicate this specific balance of in vivo weight loss, glycemic control, and vascular safety, thereby invalidating cross-study comparisons and risking misinterpretation of experimental results.

Beloranib or other fumagillin analogs
Pro-thrombotic and endothelial proliferation endpoint context differs significantly; intracellular accumulation and target-engagement half-life not replicated.
Structurally unrelated MetAP2 inhibitors (e.g., A-800141, M8891)
Cellular pharmacokinetic profile and safety-related endpoint context may not transfer; direct efficacy-to-safety ratio comparisons risk misinterpretation.
Non-isoform-selective MetAP2 inhibitors
Coagulation-marker and vascular response endpoints require compound-specific review; class-wide assumption may confound metabolic vs. vascular pathway interpretation.

Aclimostat Head-to-Head Comparative Evidence


Weight Loss vs. Beloranib in DIO Mice

In a direct head-to-head preclinical study, aclimostat (ZGN-1061) demonstrated in vivo weight loss efficacy statistically equivalent to beloranib, the first-generation MetAP2 inhibitor. Subcutaneous administration of aclimostat to diet-induced obese (DIO) insulin-resistant mice for 4 weeks resulted in a 25% reduction in body weight, which was comparable to the reduction observed with beloranib [1].

Weight Loss vs. Beloranib
Head-to-head
25% body weight reduction, comparable to beloranib
Supports on-target metabolic endpoint equivalence in DIO mouse model
4-week study, subcutaneous dosing
Obesity Metabolic Disease MetAP2 Inhibition

Endothelial Cell Safety Profile vs. Beloranib

Aclimostat was specifically engineered to address the venous thrombotic adverse events associated with beloranib. In vitro studies in endothelial cells (ECs) demonstrated that aclimostat's effects on EC proliferation and coagulation proteins were greatly attenuated or absent relative to beloranib [1]. This safety differentiation is mechanistically attributed to lower intracellular drug concentrations of aclimostat, a shorter half-life of the inhibitor-bound MetAP2 complex, and consequently reduced cellular enzyme inhibition [2].

Endothelial Safety vs. Beloranib
Head-to-head
EC proliferation & coagulation effects greatly attenuated/absent
Lower endothelial perturbation in vitro; supports vascular endpoint differentiation
Mechanistically linked to lower intracellular drug levels
Toxicology Drug Safety Vascular Biology

In Vivo PK and Coagulation Safety vs. Beloranib in Dogs

In a direct comparative study in dogs, aclimostat exhibited a more favorable pharmacokinetic profile than beloranib, characterized by more rapid absorption and clearance, resulting in a shorter half-life [1]. Crucially, unlike beloranib, aclimostat did not increase coagulation markers in dogs, and it demonstrated a greatly improved safety profile in rats [2].

In Vivo PK & Coagulation vs. Beloranib (Dogs)
Head-to-head
Shorter half-life; no coagulation marker increase
Translational safety endpoint profile differs in large animal models
Rapid absorption/clearance vs. beloranib
Pharmacokinetics Toxicology Translational Safety

Glycemic Control and Weight Loss vs. Placebo in Phase 2 Trial

In a 12-week, randomized, placebo-controlled Phase 2 trial (NCT03254368) in overweight and obese adults with type 2 diabetes, aclimostat (ZGN-1061) at doses of 0.9 mg and 1.8 mg (subcutaneous, every third day) reduced HbA1c by 0.6% (95% CI: 0.2–0.9%; P=0.0006) and 1.0% (95% CI: 0.6–1.4%; P<0.0001), respectively, versus placebo [1]. The 1.8 mg dose also induced a weight loss of 2.2% (95% CI: 1.1–3.3%; P=0.0002) compared to placebo [2].

Glycemic Control & Weight (Phase 2)
Reported
HbA1c −1.0% (1.8 mg), weight −2.2% vs. placebo; P
Supports glycemic and weight-loss endpoint context in MetAP2 research
12-week RCT, T2D patients; 0.9 mg also showed HbA1c −0.6% (P=0.0006)
MetAP2 Potency Profile
Class-level inference
Potent fumagillin-class inhibitor; exact IC50 not publicly specified
Differentiation relies on cellular PK and safety margin, not absolute potency
A-800141 IC50 12 nM, M8891 IC50 54 nM (assay conditions vary)
Type 2 Diabetes Clinical Trial Metabolic Disease

MetAP2 Potency Profile vs. Other Inhibitors

While a precise IC50 value for aclimostat against human MetAP2 is not publicly available in the same standardized assay format as some comparators, it belongs to the fumagillin class of potent MetAP2 inhibitors. For context, the first-generation analog beloranib is a potent MetAP2 inhibitor, and other MetAP2 inhibitors such as A-800141 exhibit an IC50 of 12 nM and M8891 exhibits an IC50 of 54 nM . The key differentiation for aclimostat is not solely its enzymatic potency, but its unique cellular and in vivo pharmacokinetic profile which confers an improved safety margin.

MetAP2 Potency Profile
Class-level inference
Potent fumagillin-class inhibitor; exact IC50 not publicly specified
Differentiation relies on cellular PK and safety margin, not absolute potency
A-800141 IC50 12 nM, M8891 IC50 54 nM (assay conditions vary)
Enzymology Drug Discovery MetAP2

Aclimostat Preclinical and Translational Use Cases


MetAP2-Mediated Weight Loss with Reduced Vascular Confounders

Aclimostat is the ideal tool compound for researchers aiming to dissect the metabolic effects of MetAP2 inhibition from its vascular side effects. Its demonstrated equivalence to beloranib in reducing body weight and improving glycemic parameters in DIO mice, combined with its attenuated impact on endothelial cell proliferation and coagulation, allows for cleaner in vivo studies of MetAP2 biology in obesity and insulin resistance models [1].

Translational Modeling of Second-Generation MetAP2 Inhibitor Safety and Efficacy

For pharmaceutical and academic laboratories conducting translational research on metabolic disorders, aclimostat serves as a validated benchmark for a 'next-generation' MetAP2 inhibitor. The compound's progression to Phase 2 clinical trials, where it achieved statistically significant reductions in HbA1c (up to 1.0%) and body weight (2.2%) versus placebo, provides a robust, clinically-relevant dataset for benchmarking novel compounds or validating disease models [2].

Fumagillin-Derived MetAP2 Inhibitor SAR Studies

Aclimostat is a critical comparator for structure-activity relationship (SAR) studies within the fumagillin class. Its unique cellular pharmacokinetic properties—specifically lower intracellular accumulation and a shorter target-engagement half-life compared to beloranib—make it an essential reference compound for elucidating the molecular determinants of endothelial toxicity in this chemical series [3].

Application
Selection Property
Validation Focus
MetAP2 pathway dissection (metabolic vs. vascular)
Reduced vascular endpoint confounders
Weight-loss and glycemic endpoint comparability to beloranib
Translational benchmarking of second-generation MetAP2 inhibitors
Phase 2 metabolic endpoint dataset
HbA1c and body-weight endpoint reduction relative to placebo
Fumagillin-class SAR studies
Cellular PK profile (lower intracellular accumulation)
Endothelial toxicity endpoint differentiation from beloranib

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aclimostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.